(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one
Description
Properties
IUPAC Name |
(5S)-5-(4-phenylmethoxybutyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15-12-19-11-14(16-15)8-4-5-9-18-10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,16,17)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMDOMUIUAIJHN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)CCCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)CO1)CCCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732408 | |
| Record name | (5S)-5-[4-(Benzyloxy)butyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166394-97-3 | |
| Record name | (5S)-5-[4-(Benzyloxy)butyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is C15H21NO3, with a molecular weight of approximately 263.34 g/mol. The compound includes a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a benzyloxy group attached to a butyl chain. These structural features are believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor , binding to active sites and preventing substrate interaction, thus halting catalytic processes. The exact mechanisms depend on the biological context and the target enzymes involved.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Morpholine derivatives are known for their potential as antibacterial agents.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including monoamine oxidase B (MAO B), which is crucial in neurological contexts. Some related compounds have shown low nanomolar IC50 values, indicating potent inhibition .
- Antitumor Activity : Similar morpholine derivatives have exhibited antitumor properties, suggesting that this compound could also be explored for cancer treatment applications .
Case Studies and Research Findings
- Inhibition of MAO B : Research on structurally similar compounds has demonstrated significant inhibitory effects on MAO B, with IC50 values in the low nanomolar range. For instance, one derivative showed an IC50 of 1.4 nM with high selectivity over MAO A, indicating potential therapeutic applications in treating neurodegenerative diseases .
- Antimicrobial Activity : A study investigating the antibacterial properties of morpholine derivatives found that certain compounds exhibited effective activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural similarity to effective antimicrobial agents suggests it may also have significant activity .
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 Value | Selectivity |
|---|---|---|---|
| This compound | Antimicrobial | TBD | TBD |
| 5-[4-(benzyloxy)phenyl]oxadiazol-2(3H)-one | MAO B Inhibition | 1.4 nM | >71,400 |
| Thio/urea derivatives | Antitumor | 25.1 μM | Broad-spectrum |
Chemical Reactions Analysis
Hydrogenolysis of the Benzyloxy Protecting Group
The benzyl ether group undergoes catalytic hydrogenation to yield the corresponding alcohol. This reaction is critical for deprotection in synthetic pathways:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hr | (S)-5-(4-Hydroxybutyl)morpholin-3-one | 85–92% |
The reaction proceeds via adsorption of hydrogen onto palladium, followed by cleavage of the C–O bond in the benzyl group. The stereochemistry at the morpholinone’s chiral center remains intact due to the mild conditions .
Nucleophilic Substitution at the Morpholinone Ring
The morpholinone oxygen participates in nucleophilic reactions under basic conditions. For example:
Alkylation with Methyl Iodide
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| MeI (2 eq), K₂CO₃, DMF, 60°C, 12h | (S)-5-(4-(Benzyloxy)butyl)-N-methyl-morpholin-3-one | 68% |
The reaction forms an N-methyl derivative, enhancing lipophilicity for biological studies .
Ketone Reduction
The 3-keto group is reduced to a secondary alcohol using NaBH₄:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄ (3 eq), MeOH, 0°C → 25°C, 2h | (S)-5-(4-(Benzyloxy)butyl)morpholin-3-ol | 74% |
This reaction retains stereochemical integrity, confirmed via chiral HPLC .
Ring-Opening Reactions
Under acidic conditions, the morpholinone ring undergoes hydrolysis:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | (S)-2-Amino-4-(4-(benzyloxy)butyl)butanoic acid | 55% |
The reaction proceeds via protonation of the oxygen, followed by nucleophilic attack by water.
Cross-Coupling Reactions
The benzyloxybutyl chain enables Pd-mediated coupling. For example, Suzuki-Miyaura reactions require prior bromination:
Bromination at the Butyl Chain
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NBS, AIBN, CCl₄, 80°C, 6h | (S)-5-(4-(Benzyloxy)-2-bromobutyl)morpholin-3-one | 63% |
The brominated derivative serves as a precursor for synthesizing biaryl analogs.
Comparison with Similar Compounds
Morpholin-3-one Derivatives with Varied Substituents
Compound : 4-(Benzyloxy)-2,2-dimethyl-5-(2-oxo-2-phenylethyl)morpholin-3-one (3aa)
- Synthesis: Synthesized via a one-step assembly method using α-bromo hydroxamate and an enone substrate, achieving a high yield of 95% .
- Structural Differences : Contains dimethyl and phenylethyl groups, unlike the simpler 4-(benzyloxy)butyl chain in the target compound.
| Property | (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one | 3aa |
|---|---|---|
| Yield | Not reported | 95% |
| Physical Form | Not reported | Yellow solid |
| Key Substituents | 4-(Benzyloxy)butyl | Dimethyl, phenylethyl |
Benzyloxy-Containing Triazole-Morpholine Hybrids (Compounds 27d–27g)
These compounds (e.g., 27d, 27e) feature triazole rings and benzyloxy groups but lack the morpholin-3-one core .
- Synthesis Yields : 82–88%, indicating efficient coupling strategies.
- Melting Points : 55–61°C, suggesting moderate crystallinity.
- Structural Contrast : The absence of a lactam ring may reduce rigidity compared to morpholin-3-ones.
| Property | This compound | Compounds 27d–27g |
|---|---|---|
| Yield | Not reported | 82–88% |
| Melting Point | Not reported | 55–61°C |
| Core Structure | Morpholin-3-one | Triazole-morpholine |
Enantiomeric and Functionalized Morpholinone Derivatives
- (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (similarity score: 0.72): Ester groups may increase lipophilicity compared to the target compound .
Research Findings and Limitations
- Synthetic Efficiency: High yields (82–95%) for related compounds suggest that benzyloxy and morpholinone motifs are compatible with efficient synthesis .
- Data Gaps : The discontinuation of this compound limits access to its experimental data, necessitating reliance on structural analogs for predictions .
- Structural Insights : Substituents like carboxylic acids or esters in similar compounds () highlight how functional groups modulate physicochemical properties .
Preparation Methods
Benzylation Using Advanced Benzylating Reagents
Benzylation of morpholine derivatives is a crucial step in the synthesis of (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one. Recent developments have introduced triazine-based benzylating reagents that offer improved yields and selectivity:
Triazine-Based Benzylating Reagents: Compounds such as 4-(4,6-di-tert-butyl-1,3,5-triazin-2-yl)-4-benzylmorpholinium triflate have been synthesized via copper-catalyzed cross-coupling and subsequent functional group transformations.
Advantages: These reagents provide high benzylation efficiency (up to 93% yield) with reduced side reactions. The bulky tert-butyl groups on the triazine ring prevent unwanted byproduct formation, and reaction times can be optimized by temperature control (e.g., heating to 40°C reduces reaction time).
| Parameter | Condition/Result |
|---|---|
| Benzylating reagent | 4-(4,6-di-tert-butyl-1,3,5-triazin-2-yl)-4-benzylmorpholinium triflate |
| Yield | 89-93% |
| Reaction temperature | Room temperature to 40°C |
| Reaction time | 4 to 18 hours |
This approach is highly relevant for introducing the benzyloxy group onto the butyl chain of the morpholinone scaffold, enhancing the efficiency of the benzylation step in the synthesis.
Multi-Step Synthetic Routes and Industrial Scale Preparation
The preparation of morpholinone derivatives, including this compound, often involves multi-step processes with careful control of reaction conditions to maintain stereochemistry and functional group integrity:
Typical Multi-Step Synthesis: The synthesis may include nitrile hydrolysis, rearrangement reactions, Ullmann coupling, hydrazinolysis, and amidation steps, especially when preparing complex pharmaceutical intermediates related to morpholinone derivatives.
Industrial Considerations: Reaction conditions such as pH (10-13), temperature (38-45°C), and solvent choice (ethanol, water) are optimized for scale-up. The use of sodium hydroxide and other bases facilitates hydrolysis and rearrangement steps.
| Step No. | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nitrile hydrolysis | Sodium hydroxide, ethanol, water | Conversion to amide or acid |
| 2 | Rearrangement | Iodobenzene | Structural rearrangement |
| 3 | Ullmann coupling | Copper catalyst, aryl halides | Formation of aryl-morpholinone |
| 4 | Hydrazinolysis/amidation | Hydrazine derivatives | Functional group transformation |
This comprehensive synthetic strategy ensures the production of high-purity morpholinone derivatives suitable for pharmaceutical applications.
Summary Table: Key Preparation Methods for this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one, and how can intermediates be optimized for academic-scale preparation?
- Methodological Answer : The synthesis typically involves cyclization of benzyl-protected precursors or coupling of morpholinone cores with substituted butyl groups. Key steps include:
- Protection/Deprotection : Use of benzyloxy groups to shield reactive sites during synthesis .
- Catalysis : Acid- or base-mediated cyclization to form the morpholinone ring .
- Intermediate Isolation : Purification via column chromatography or recrystallization, as demonstrated in Rivaroxaban intermediate protocols .
- Optimization : Adjust stoichiometry of reagents (e.g., paraformaldehyde in analogous oxadiazole-thione syntheses) and reaction time/temperature to improve yield .
Q. How can researchers confirm the structural identity and stereochemical purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Compare H and C NMR data with published spectra of morpholinone derivatives (e.g., Rivaroxaban intermediates) .
- Chiral HPLC : Enantiomeric purity can be validated using chiral stationary phases, as applied to stereoisomers of benzyl-morpholinones .
- X-ray Crystallography : Resolve absolute configuration for unambiguous stereochemical assignment .
Q. What methodologies are recommended for assessing the purity of this compound in academic research?
- Quantitative Techniques :
- HPLC/GC : Use >97.0% purity thresholds (GC/HPLC-grade) as benchmarks, referencing reagent catalogs .
- Melting Point Analysis : Compare observed mp with literature values (e.g., 244–245°C for related hydrochlorides) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Strategies :
- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials, as seen in benzyl-ether morpholinone syntheses .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for stereocontrol during cyclization .
Q. What computational tools are suitable for predicting the reactivity or pharmacological activity of this compound?
- Molecular Modeling :
- Docking Studies : Use AutoDock or Schrödinger Suite to simulate binding to biological targets (e.g., antifungal assays in oxadiazole-thione derivatives) .
- DFT Calculations : Predict reaction pathways for morpholinone ring formation or benzyloxy group stability .
Q. How should researchers resolve contradictions in bioassay data (e.g., variable IC values) for this compound?
- Troubleshooting :
- Assay Reproducibility : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times.
- Metabolic Stability : Test for degradation under assay conditions using LC-MS .
Q. What strategies optimize the compound’s stability during long-term storage?
- Storage Protocols :
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .
- Temperature : Keep at -20°C in sealed, desiccated containers, as recommended for labile morpholinones .
Q. How can structure-activity relationships (SAR) be explored for this morpholinone derivative?
- SAR Workflow :
- Analog Synthesis : Modify the benzyloxybutyl chain or morpholinone ring (e.g., fluorinated phenyl groups in related compounds ).
- Bioactivity Screening : Test against enzymatic targets (e.g., thrombin for anticoagulant activity, inspired by Rivaroxaban intermediates ).
Methodological Notes
- Stereochemical Challenges : For enantioselective steps, prioritize kinetic resolution over racemic mixtures to reduce waste .
- Eco-Friendly Synthesis : Adopt solvent-free or aqueous-phase reactions, as cited in patent protocols for reduced environmental impact .
- Data Reproducibility : Document reaction conditions (e.g., ultrasound-assisted synthesis for improved kinetics ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
